Glutamyl-lysyl-valyl-isoleucyl-serine
Description
Glutamyl-lysyl-valyl-isoleucyl-serine (CAS 142525-10-8) is a linear pentapeptide with the amino acid sequence Glu-Lys-Val-Ile-Ser (EKVIS). Its InChIKey is FJJRCFWNKDENMI-BGZMIMFDSA-N, and it is classified under peptides and analogues in chemical databases . The molecular formula is calculated as C₂₅H₄₆N₆O₉, derived from the constituent amino acids: glutamic acid (Glu), lysine (Lys), valine (Val), isoleucine (Ile), and serine (Ser). The theoretical molecular weight is approximately 574.65 g/mol (accounting for four water molecules lost during peptide bond formation).
Properties
CAS No. |
142525-10-8 |
|---|---|
Molecular Formula |
C25H46N6O9 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
sequence |
EKVIS |
Synonyms |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular weight : EKVIS (~574.65 g/mol) is significantly larger than dipeptides (260–294 g/mol), impacting solubility and membrane permeability.
- Functional groups : The pentapeptide contains diverse side chains (e.g., lysine’s amine, glutamic acid’s carboxyl), enabling varied interactions compared to dipeptides with fewer functional groups .
Notes on Limitations and Further Research
- Recommendations : Future work should explore EKVIS’s role in cellular pathways, stability in physiological conditions, and comparative efficacy against shorter glutamyl peptides.
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